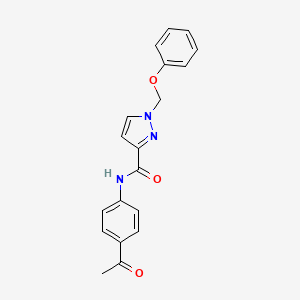![molecular formula C18H16Cl2N2O B10953812 3,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10953812.png)
3,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural compounds.
- Physically, it appears as a crystalline, colorless solid with a distinct odor.
- The compound’s biological potential and clinical applications make it an interesting subject for exploration .
3,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: is a chemical compound that combines an indole moiety with a benzamide group.
Preparation Methods
Reaction Conditions: Researchers may employ electrophilic substitution reactions on the indole nucleus due to its π-electron delocalization.
Industrial Production: Information on industrial-scale production methods is limited, but laboratory-scale synthesis can guide us.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: These reactions could yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its effects on cellular processes, enzymatic reactions, or gene expression.
Medicine: Assessing its pharmacological properties, such as antiviral, anti-inflammatory, or anticancer activities.
Mechanism of Action
Targets: The compound likely interacts with specific molecular targets (e.g., receptors, enzymes, or proteins).
Pathways: It may modulate cellular pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other indole-based compounds.
Similar Compounds: While I don’t have a specific list, related compounds include indole-3-acetic acid (a plant hormone) and other indole derivatives.
Properties
Molecular Formula |
C18H16Cl2N2O |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-2-5-17-14(8-11)13(10-22-17)6-7-21-18(23)12-3-4-15(19)16(20)9-12/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) |
InChI Key |
IDUQASRJFSFTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10953731.png)
![N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953742.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10953744.png)
![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953758.png)
![2-{[5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10953764.png)
![(4Z)-2-(4-bromophenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10953769.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953772.png)
![4-[3-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10953780.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10953785.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10953795.png)

![1,5-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole](/img/structure/B10953798.png)
![N-[2-(undecanoylamino)ethyl]undecanamide](/img/structure/B10953807.png)
![Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10953811.png)
